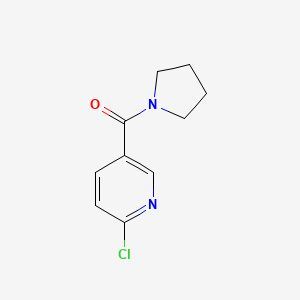

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Description

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a chlorinated pyridine derivative characterized by a pyrrolidine carbonyl substituent at the 5-position and a chlorine atom at the 2-position. Its molecular formula is C₁₀H₁₁ClN₂O, with a molecular weight of 210.66 g/mol and CAS number 64614-47-7 . This compound is structurally notable for its pyrrolidinyl carbonyl group, which distinguishes it from other chloropyridine derivatives used in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCWRTHBRZQKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357655 | |

| Record name | (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64614-47-7 | |

| Record name | (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions:

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, which may have different chemical properties and applications.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds that can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Antimicrobial Activity

Pyridine derivatives, including 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, have been studied for their antimicrobial properties. Research indicates that compounds with pyridine scaffolds can exhibit broad-spectrum antibacterial activity. For instance, the incorporation of a pyridine ring into antibiotic structures has led to the discovery of new agents effective against resistant strains such as Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 20 | |

| Sulfapyridine | E. coli | 18 | |

| Ozenoxacin | Streptococcus pneumoniae | 25 |

Cancer Therapeutics

The compound has potential as a lead structure for developing selective inhibitors targeting various cancer pathways. For example, pyridine derivatives have been linked to the inhibition of CHK1, a protein involved in the DNA damage response, which is critical for cancer cell survival . The design and synthesis of analogs based on this framework have shown promise in enhancing the efficacy of existing chemotherapeutic agents.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can include halogenation, carbonylation, and amide formation. Recent advancements have introduced novel synthetic routes that improve yield and purity while minimizing environmental impact.

Table 2: Summary of Synthetic Methods

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various pyridine derivatives, including this compound, demonstrated significant efficacy against multiple bacterial strains. The compound was tested in vitro against S. aureus and exhibited a notable inhibition zone compared to standard antibiotics .

Case Study: Cancer Cell Line Studies

In another study focused on cancer therapeutics, researchers synthesized a series of pyridine-based compounds, including the target compound, and evaluated their effects on human tumor xenografts. The results indicated a marked reduction in tumor size and improved survival rates in treated groups compared to controls .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations :

- Compounds with imidazoline or imidazolidine substituents (e.g., compounds I and II in ) exhibit reduced bee toxicity, likely due to decreased interaction with insect nicotinic acetylcholine receptors .

- The chloromethyl group in 2-Chloro-5-(chloromethyl)pyridine confers higher reactivity, making it a key intermediate in pesticide synthesis .

Toxicity and Environmental Impact

- This compound: No direct toxicity data are available. However, its pyrrolidinyl carbonyl group may reduce volatility and bioaccumulation compared to chloromethyl analogs.

- Imidazoline Derivatives (Compounds I–IV) : Prioritized for low bee toxicity (logLC50 > −0.3), with favorable blood-brain barrier (logBB < −1) and volume of distribution (logVDss < −0.15) profiles .

- 2-Chloro-5-(chloromethyl)pyridine: Widely used in neonicotinoid pesticides but criticized for high acute toxicity to non-target insects (e.g., LC50 < 0.5 mM) .

Pharmacokinetic Properties

- CNS Penetration : Compounds with logPS > −2 (e.g., imidazoline derivatives) may penetrate the central nervous system, whereas the target compound’s polar carbonyl group likely limits CNS access (logPS < −3) .

- Metabolic Stability : The pyrrolidinyl carbonyl group could enhance metabolic stability via steric hindrance compared to reactive chloromethyl groups .

Market and Application Trends

- 2-Chloro-5-(chloromethyl)pyridine: Dominates the pesticide intermediate market, with global sales projected to grow at a CAGR of 5.2% (2019–2031) due to neonicotinoid demand .

- Imidazoline Derivatives : Emerging as eco-friendly alternatives, with ongoing research into their application in next-generation insecticides .

- Target Compound: Limited commercial data are available, but its structural features align with trends favoring polar, metabolically stable agrochemicals.

Biological Activity

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a chemical compound with the molecular formula CHClNO and a molecular weight of 210.66 g/mol. Its structure features a pyridine ring substituted at the second position with a chloro group and at the fifth position with a pyrrolidin-1-ylcarbonyl group. This unique configuration is believed to contribute significantly to its biological activity, particularly in pharmacology and medicinal chemistry.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various biological pathways. Its potential applications include:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its utility in oncology .

- Neurotransmitter Modulation : It interacts with neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders such as depression and anxiety .

The compound's biological activity is attributed to its ability to bind with various biological targets, including enzymes and receptors involved in neurotransmission. This binding can influence physiological processes such as mood regulation and cognitive function. Ongoing research aims to elucidate these mechanisms further, potentially leading to new therapeutic strategies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with related compounds that share structural similarities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-5-(pyrrolidin-2-yl)pyridine | CHClN | Different nitrogen positioning affects activity |

| 5-(Pyrrolidin-1-yl)pyridine | CHN | Lacks chlorine; different biological properties |

| 6-Chloro-5-(pyrrolidin-1-yl)pyridine | CHClN | Chlorine at a different position alters reactivity |

These compounds illustrate how slight modifications can lead to significant differences in biological activity and chemical behavior .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects of this compound. These studies typically focus on:

- In Vitro Studies : Evaluating the compound's efficacy against various cancer cell lines and its interaction with neurotransmitter receptors.

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to understand dosage effects and potential side effects.

For instance, one study reported that at lower doses, the compound exhibited anti-inflammatory properties without significant adverse effects, while higher doses were associated with increased toxicity .

Future Directions in Research

Ongoing research is focused on:

- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects.

- Therapeutic Applications : Exploring its potential as a therapeutic agent for neurological conditions and cancer treatment.

The versatility of this compound suggests that it may serve as a lead structure for developing novel drugs targeting specific pathways involved in disease processes.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions between 2-chloropyridine derivatives and pyrrolidin-1-ylcarbonyl precursors. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen atmosphere to minimize hydrolysis .

- Chlorination : Introduce the chloro group via electrophilic substitution using POCl₃ or PCl₅, with temperature control (60–80°C) to avoid side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of pyridine to carbonyl precursor) to maximize yield (reported 70–85% for analogous compounds) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how does the pyrrolidinyl carbonyl group influence spectral interpretation?

Methodological Answer:

- ¹H/¹³C NMR : The pyrrolidinyl carbonyl group deshields adjacent protons, causing downfield shifts (δ 7.8–8.2 ppm for pyridine ring protons). The carbonyl carbon appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : A strong C=O stretch at ~1650–1680 cm⁻¹ confirms the carbonyl group. The chloro substituent shows C-Cl stretching at 550–600 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically exhibits [M+H]⁺ peaks with isotopic patterns consistent with Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .

Data Interpretation : Compare experimental spectra with DFT-predicted shifts (e.g., B3LYP/6-31G* basis set) to validate assignments .

Advanced: How can density functional theory (DFT) predict reactivity in substitution reactions involving this compound?

Methodological Answer:

- Reactivity Prediction : Use hybrid functionals (e.g., B3LYP) to calculate Fukui indices, identifying electrophilic (C-2 chloro site) and nucleophilic (C-5 carbonyl site) centers .

- Transition State Modeling : Optimize geometries at the M06-2X/cc-pVTZ level to map energy barriers for SNAr (nucleophilic aromatic substitution) reactions .

- Solvent Effects : Include implicit solvation models (e.g., PCM for DCM) to refine activation energies. For example, polar aprotic solvents lower barriers by stabilizing charge-separated intermediates .

Validation : Cross-check computed reaction pathways with experimental kinetic data (e.g., rate constants in DMF) .

Advanced: How to resolve contradictions in regioselectivity during functionalization of this compound?

Methodological Answer:

- Experimental Screening : Test multiple nucleophiles (e.g., amines, thiols) under varying conditions (temperature, catalyst). For example, Pd-catalyzed coupling favors C-2 substitution, while base-mediated reactions target C-5 .

- Computational Analysis : Compare DFT-calculated activation energies for competing pathways. Discrepancies may arise from solvent or catalyst effects not modeled in simulations .

- In Situ Monitoring : Use ¹⁹F NMR (if fluorinated analogs are synthesized) or HPLC-MS to track intermediate formation .

Safety: What precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

Toxicity : Similar chloropyridines show acute toxicity (LD₅₀ > 200 mg/kg in rats); conduct Ames tests for mutagenicity .

Basic: What are the key physicochemical properties relevant to solubility and stability?

Methodological Answer:

- Solubility : Predicted logP ~2.7 (via ChemAxon), indicating moderate lipophilicity. Soluble in DCM, DMF; sparingly soluble in water (<1 mg/mL) .

- Stability : Degrades under UV light (λ < 300 nm). Store in amber vials and avoid prolonged exposure to air to prevent oxidation .

Advanced: How to design catalytic systems for asymmetric synthesis using this compound?

Methodological Answer:

- Chiral Ligands : Screen bisoxazoline or BINAP ligands with transition metals (Cu, Pd) to induce enantioselectivity in cross-couplings .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to separate enantiomers via selective acylation of one enantiomer .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing experimental CD spectra with TD-DFT simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.